molecular formula C9H13NO3 B13535043 4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol

4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol

Cat. No.: B13535043
M. Wt: 183.20 g/mol
InChI Key: CJSOSTPRWYLUPR-UHFFFAOYSA-N
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Description

4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol is an organic compound with the molecular formula C8H11NO3 It is a phenolic compound that contains an amino group and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol typically involves the reaction of 3-methoxyphenol with an appropriate amino alcohol under controlled conditions. One common method involves the use of 1-amino-2-hydroxyethane as a starting material, which reacts with 3-methoxyphenol in the presence of a catalyst to form the desired product. The reaction is usually carried out under inert atmosphere and at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol is unique due to the presence of both an amino group and a methoxy group on the phenolic ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

4-(1-amino-2-hydroxyethyl)-3-methoxyphenol

InChI

InChI=1S/C9H13NO3/c1-13-9-4-6(12)2-3-7(9)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3

InChI Key

CJSOSTPRWYLUPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)C(CO)N

Origin of Product

United States

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